iRucaparib-AP6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

iRucaparib-AP6 is a highly efficient and specific proteolysis-targeting chimera (PROTAC) designed to degrade poly (ADP-ribose) polymerase 1 (PARP1). This compound is notable for its ability to block both the catalytic activity and scaffolding effects of PARP1, making it a valuable tool in scientific research and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

iRucaparib-AP6 is synthesized using PROTAC technology, which involves linking a ligand that binds to PARP1 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. This process would require stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

Types of Reactions

iRucaparib-AP6 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in oxidation, reduction, or substitution reactions as its primary function is to degrade PARP1 .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as rucaparib, pomalidomide, and various coupling agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

Major Products Formed

The major product formed from the reaction involving this compound is the degradation of PARP1, leading to the inhibition of PARP1-mediated poly-ADP-ribosylation signaling .

科学研究应用

Cancer Therapy

iRucaparib-AP6 has shown promise in various cancer models due to its ability to induce selective degradation of PARP1. This degradation can lead to enhanced sensitivity of tumor cells to DNA-damaging agents, such as chemotherapy and radiation therapy. Studies have demonstrated that this compound can significantly reduce the viability of cancer cells by disrupting their DNA repair mechanisms, making them more susceptible to treatment .

Table 1: Comparison of this compound with Other PARP Inhibitors

| Compound | Mechanism | DC50 (nM) | IC50 (nM) | Clinical Use |

|---|---|---|---|---|

| This compound | Degradation | 82 | 29 | Experimental cancer therapy |

| Rucaparib | Inhibition & trapping | 36 | 0.8 - 3.2 | Ovarian cancer |

| Talazoparib | Inhibition & trapping | 100 | 0.6 - 1.1 | Breast and ovarian cancers |

Cardioprotection

Recent studies have highlighted the potential of this compound in protecting cardiomyocytes from DNA damage-induced energy crises and cell death. By degrading PARP1, this compound reduces poly(ADP-ribosyl)ation signaling, which is often implicated in cellular stress responses following DNA damage. This protective effect suggests that this compound could be beneficial in treating conditions characterized by oxidative stress and DNA damage in cardiac tissues .

Case Studies

Case Study 1: Cancer Cell Lines

In a series of experiments using various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to controls treated with traditional PARP inhibitors. The study indicated that while Rucaparib promoted cell death through trapping mechanisms, this compound's degradative action led to less cellular stress and inflammation, suggesting a safer profile for combination therapies .

Case Study 2: Primary Neonatal Cardiomyocytes

In primary rat neonatal cardiomyocytes, exposure to increasing concentrations of this compound showed significant protective effects against DNA damage. The compound was able to reverse energy crises induced by oxidative stress, demonstrating its potential application in cardiac protection therapies .

作用机制

iRucaparib-AP6 exerts its effects by binding to PARP1 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1. This results in the inhibition of PARP1’s enzymatic activity and its role in DNA repair . The molecular targets involved include the catalytic domain of PARP1 and the ubiquitin-proteasome system .

相似化合物的比较

iRucaparib-AP6 is unique among PARP1 inhibitors due to its dual action of inhibiting PARP1’s catalytic activity and promoting its degradation. Similar compounds include:

Niraparib: Another PARP1 inhibitor that functions similarly to olaparib.

Talazoparib: Known for its potent PARP1 trapping activity but does not promote degradation.

This compound stands out due to its ability to decouple PARP1 inhibition from PARP1 trapping, providing a unique approach to targeting PARP1 .

生物活性

iRucaparib-AP6 is a novel compound designed as a selective degrader of PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair and cellular response to stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cell types, and implications for therapeutic applications.

Selective Degradation of PARP1

this compound employs a unique mechanism that distinguishes it from traditional PARP inhibitors. It not only inhibits the enzymatic activity of PARP1 but also induces its degradation. This dual action allows this compound to effectively mimic genetic depletion of PARP1, leading to reduced poly(ADP-ribosyl)ation signaling in cells. The compound achieves this by promoting the interaction between PARP1 and the E3 ubiquitin ligase CRBN (cereblon), facilitating ubiquitination and subsequent proteasomal degradation of PARP1 .

Efficacy in Cell Models

Cell Line Studies

Research has demonstrated that this compound exhibits potent biological activity across various cell lines. For instance, in HeLa cells, treatment with this compound resulted in significant downregulation of PARP1 levels without inducing excessive cell death, unlike its parent compound Rucaparib, which caused substantial cytotoxicity . In primary rat neonatal cardiomyocytes, this compound induced robust PARP1 degradation at concentrations as low as 50 nM .

Comparative Analysis with Other Compounds

| Compound | DC50 (nM) | Mechanism | Effect on Cell Viability |

|---|---|---|---|

| This compound | 82 | PARP1 degradation and inhibition | Minimal toxicity |

| Rucaparib | N/A | PARP1 inhibition (trapping) | High toxicity |

| iRucaparib-AP5 | 36 | Similar to this compound | Moderate toxicity |

Case Studies and Research Findings

Protection Against DNA Damage

In studies involving muscle cells and primary cardiomyocytes, treatment with this compound was shown to protect these cells from DNA damage-induced energy crises and subsequent cell death. This protective effect is attributed to the compound's ability to reduce the levels of active PARP1, thereby minimizing the metabolic burden associated with DNA repair processes .

Impact on Immune Response

Interestingly, research indicates that while Rucaparib significantly elevates the expression of type I interferons and pro-inflammatory cytokines—potentially activating an immune response—this compound does not exhibit this effect. This suggests that this compound may be advantageous in therapeutic contexts where modulation of immune responses is critical .

属性

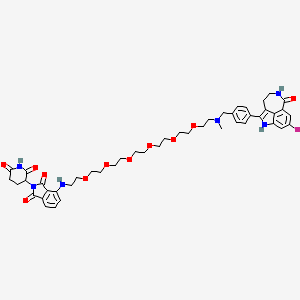

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDCINUVWULST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55FN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?

A1: this compound allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。